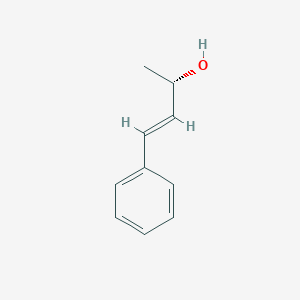
1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a thiazole ring fused to a cyclopropane ring, which is further substituted with a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 1,3-thiazole and cyclopropane derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the cyclization of a thiazole derivative with a cyclopropane precursor under acidic conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. The choice of catalysts and solvents is optimized to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the thiazole ring to produce various reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Thiazole derivatives with various functional groups.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions can lead to a range of biological responses, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry: This compound has shown potential as a building block for the synthesis of pharmaceuticals, particularly in the development of antifungal and antibacterial agents.
Material Science: Its unique structure makes it a candidate for use in advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, aiding in the development of new chemical reactions and methodologies.
Comparison with Similar Compounds
Thiazole Derivatives: Similar compounds include other thiazole derivatives, which are known for their diverse biological activities.
Cyclopropane Derivatives: Compounds with cyclopropane rings, such as cyclopropane carboxylic acids, share structural similarities but differ in their functional groups and reactivity.
Carboxylic Acid Derivatives: Other carboxylic acids with different substituents can exhibit varying chemical properties and biological activities.
Properties
CAS No. |
1542332-02-4 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



